![molecular formula C14H16BrN3OS B3054752 6-(溴甲基)苯并[b]噻吩 CAS No. 6179-30-2](/img/structure/B3054752.png)

6-(溴甲基)苯并[b]噻吩

描述

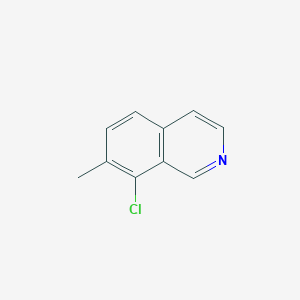

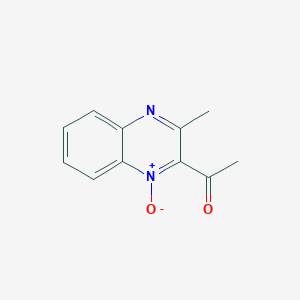

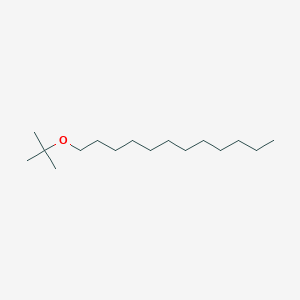

6-(Bromomethyl)benzo[b]thiophene is a derivative of benzo[b]thiophene . Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . 6-(Bromomethyl)benzo[b]thiophene contains total 19 bond(s); 12 non-H bond(s), 10 multiple bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s) and 1 Thiophene(s) .

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . An example of the synthesis of thiophene derivatives is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

The molecular structure of 6-(Bromomethyl)benzo[b]thiophene contains total 19 bond(s); 12 non-H bond(s), 10 multiple bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s) and 1 Thiophene(s) .Chemical Reactions Analysis

In chemical reactions, 6-(Bromomethyl)benzo[b]thiophene can undergo electrophilic substitution, nucleophilic reactions, and cycloaddition reactions .科学研究应用

电荷传输材料合成

6-(溴甲基)苯并[b]噻吩用于基于三苯胺的电荷传输材料的合成。一项研究通过分子模拟探索了其溴化选择性,揭示了一种“异常”的溴化模式,提供了对涉及苯并[b]噻吩衍生物的反应的电子结构和选择性的见解(Wu, Pang, Tan, & Meng, 2013)。

多环化合物的合成

该化合物在生成反应性稠合二烯方面发挥作用,该二烯用于[4+2]环加成反应。这种方法有利于合成各种多环化合物,展示了其在有机合成中的多功能性(Dyker & Kreher, 1988)。

噻吩和苯并[b]噻吩的合成

已经开发出一种从溴代烯炔和邻炔基溴苯中合成噻吩和苯并[b]噻吩的高效一步合成方法,展示了6-(溴甲基)苯并[b]噻吩在合成高度取代的硫杂环中的重要性(Guilarte, Fernández-Rodríguez, García-García, Hernando, & Sanz, 2011)。

有机光电材料和半导体

苯并[b]噻吩衍生物,包括6-(溴甲基)苯并[b]噻吩,用于药物化学,也用作有机光电材料和有机半导体。它们广泛的应用凸显了它们在医药和材料科学领域的双重重要性(Duc, 2020)。

微管结合剂的合成

在药物化学中,6-(溴甲基)苯并[b]噻吩衍生物用于合成微管结合剂。这些化合物在癌症治疗中具有潜在应用,证明了该化合物在药物开发中的重要意义(Flynn, Verdier-Pinard, & Hamel, 2001)。

安全和危害

The safety data sheet for 3-(Bromomethyl)benzo[b]thiophene suggests that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

6-(bromomethyl)-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPXAKUIRSDXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)benzo[b]thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B3054672.png)

![2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-3-methyl-](/img/structure/B3054677.png)

![N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B3054685.png)